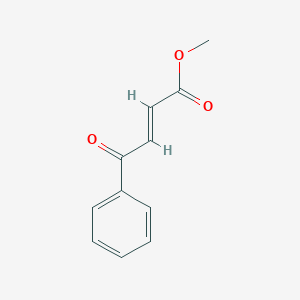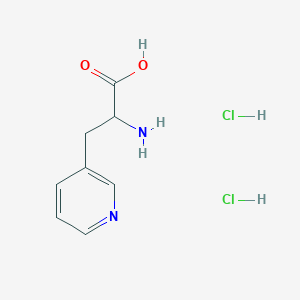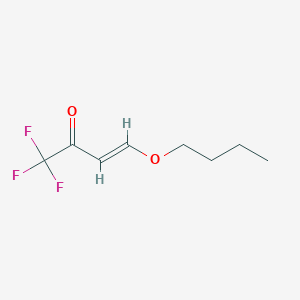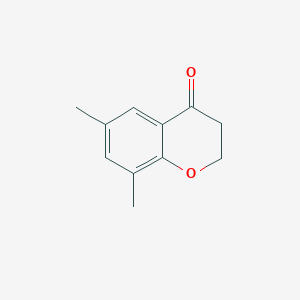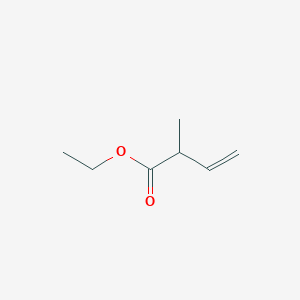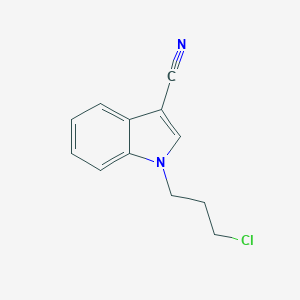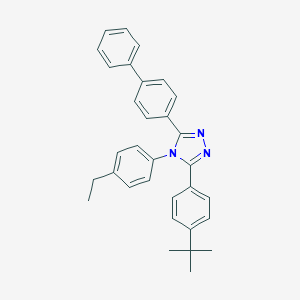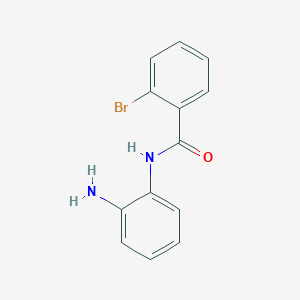
N-(2-Aminophenyl)-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminophenyl)-2-bromobenzamide, also known as 2-Br-N-(2-aminophenyl)benzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a derivative of benzamide and contains a bromine atom and an amino group attached to the benzene ring.
Wirkmechanismus
The mechanism of action of N-(2-Aminophenyl)-2-bromobenzamide involves the inhibition of PKC activity. PKC is a family of serine/threonine protein kinases that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of PKC, thereby preventing the phosphorylation of downstream targets and inhibiting the activity of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, thereby preventing metastasis. In vivo studies have also demonstrated the anticancer activity of this compound in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Aminophenyl)-2-bromobenzamide in lab experiments is its specificity for PKC. This compound has been shown to selectively inhibit PKC activity without affecting the activity of other kinases. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(2-Aminophenyl)-2-bromobenzamide. One area of focus could be the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Furthermore, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, could also be explored. Overall, this compound shows great promise as a potential therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of N-(2-Aminophenyl)-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-aminophenol in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminophenyl)-2-bromobenzamide has been used in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been studied for its potential use as an inhibitor of protein kinase C (PKC) and as an anticancer agent. PKC is an enzyme that plays a crucial role in the regulation of cell growth and proliferation, and its overexpression has been linked to various types of cancer. This compound has been shown to inhibit the activity of PKC, thereby preventing the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
121287-72-7 |
|---|---|
Molekularformel |
C13H11BrN2O |
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-2-bromobenzamide |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17) |
InChI-Schlüssel |
PSGKDIKHDMPNNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



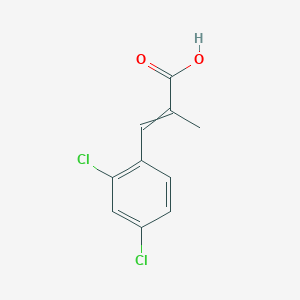
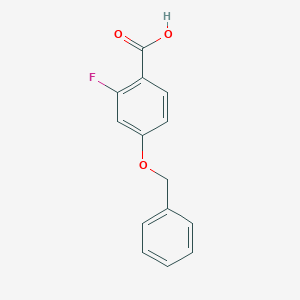
![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
